molecular formula C9H5BrINO2 B12832917 4-bromo-2-iodo-1H-indole-7-carboxylic acid

4-bromo-2-iodo-1H-indole-7-carboxylic acid

Cat. No.: B12832917
M. Wt: 365.95 g/mol
InChI Key: YQNWXDNNYSPFRD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, on the indole ring, along with a carboxylic acid group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-7-carboxylic acid
  • 2-Iodo-1H-indole-7-carboxylic acid
  • 4-Bromo-2-chloro-1H-indole-7-carboxylic acid

Comparison: Compared to these similar compounds, 4-bromo-2-iodo-1H-indole-7-carboxylic acid is unique due to the presence of both bromine and iodine atomsFor example, the combination of bromine and iodine can provide unique electronic and steric properties that influence the compound’s behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C9H5BrINO2

Molecular Weight

365.95 g/mol

IUPAC Name

4-bromo-2-iodo-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14)

InChI Key

YQNWXDNNYSPFRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br

Origin of Product

United States

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